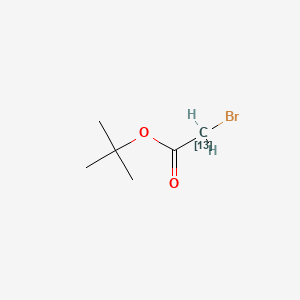

tert-Butyl Bromoacetate-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl Bromoacetate-13C is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and organic compounds . It serves as an alkylating agent and plays an important role in preparing (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis .

Synthesis Analysis

Tert-butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene as raw materials, Amberlyst 15, a strong acidic cation exchange resin, as a catalyst, and tert-butanol as a modifier . The optimal process conditions were determined as follows: dichloromethane as solvent, reaction time 6 h, reaction temperature 10 ℃, catalyst dosage 12 g, and tert-butanol 4 g . Under these optimal conditions, the product yield is 94.2% .Molecular Structure Analysis

The molecular formula of this compound is C6H11BrO2 . The molecular weight is 196.05 g/mol . The InChI is InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 .Chemical Reactions Analysis

Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Physical and Chemical Properties Analysis

This compound is a light yellow transparent liquid, soluble in alcohols, ethers, and other organic solvents .Safety and Hazards

Tert-Butyl Bromoacetate-13C is a flammable liquid and vapor that poses significant health hazards . It is harmful if swallowed and can cause severe skin burns and eye damage upon contact . Additionally, it has the potential to cause skin and serious eye irritation, as well as respiratory irritation .

Properties

IUPAC Name |

tert-butyl 2-bromoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWCETAHAJSBFG-AZXPZELESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[13CH2]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)